Cas no 349-89-3 (4-chlorobenzene-1-sulfonyl fluoride)
4-chlorobenzene-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4-chlorobenzenesulfonyl fluoride
- 4-Chlor-benzolsulfonylfluorid
- 4-chlorobenzene-1-sulfonyl fluoride
- 4-chloro-benzenesulfonyl fluoride
- 4-Chlorophenylsulfonyl fluoride
- Benzenesulfonyl fluoride,4-chloro
- Benzenesulfonyl fluoride,4-chloro-(9CI)
- Benzenesulfonyl fluoride,p-chloro
- p-chlorobenzene-1-sulfonyl fluoride
- p-Chlorobenzenesulfonyl fluoride
- VS-0002
- BRN 2091507
- DS-007071
- NSC 12521
- CS-0133611
- 4-Chlorobenzenesulfonyl fluoride, 95%
- Benzenesulfonyl fluoride, p-chloro-
- SC4JC5PRH5
- AKOS006279557
- DTXSID80188456
- Benzenesulfonyl fluoride, 4-chloro- (9CI)
- UNII-SC4JC5PRH5
- Benzenesulfonyl fluoride, 4-chloro-(9ci)
- SCHEMBL2152262
- NSC12521
- 349-89-3
- NSC-12521
- EN300-224388
- F72301
- 4-chloro-benzenesulfonylfluoride
- Z1198157369
- Benzenesulfonyl fluoride, 4-chloro-
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- MDL: MFCD01657965
- Inchi: 1S/C6H4ClFO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
- InChI Key: PCTLRVPDZBVCMP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)S(=O)(=O)F
Computed Properties
- Exact Mass: 193.96000
- Monoisotopic Mass: 193.9604564g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 42.5Ų
Experimental Properties
- Melting Point: 45-50 °C
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - PSA: 42.52000
- LogP: 3.07900
4-chlorobenzene-1-sulfonyl fluoride Security Information
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Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8 / PGII
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: 26-36/37/39-45
- RTECS:DB8943000
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Hazardous Material Identification:
4-chlorobenzene-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM460424-1g |
4-CHLORO-BENZENESULFONYL FLUORIDE |
349-89-3 | 95%+ | 1g |
$55 | 2022-06-11 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00128-1G |
4-chlorobenzene-1-sulfonyl fluoride |
349-89-3 | 95% | 1G |
¥871.51 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | ALD00128-10G |
4-chlorobenzene-1-sulfonyl fluoride |
349-89-3 | 10g |
¥3813.39 | 2023-11-11 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C904801-5g |
4-chlorobenzenesulfonyl fluoride |
349-89-3 | 95% | 5g |
3,690.00 | 2021-05-17 | |
| eNovation Chemicals LLC | Y1240749-5g |
4-CHLORO-BENZENESULFONYL FLUORIDE |
349-89-3 | 95% | 5g |
$110 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204251-100mg |
4-Chlorobenzenesulfonyl fluoride |
349-89-3 | 97% | 100mg |
¥39.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204251-250mg |
4-Chlorobenzenesulfonyl fluoride |
349-89-3 | 97% | 250mg |
¥45.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204251-1g |
4-Chlorobenzenesulfonyl fluoride |
349-89-3 | 97% | 1g |
¥120.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1204251-5g |
4-Chlorobenzenesulfonyl fluoride |
349-89-3 | 97% | 5g |
¥496.00 | 2024-05-17 | |
| Enamine | EN300-224388-0.1g |
4-chlorobenzene-1-sulfonyl fluoride |
349-89-3 | 95% | 0.1g |
$26.0 | 2024-06-20 |
4-chlorobenzene-1-sulfonyl fluoride Suppliers
4-chlorobenzene-1-sulfonyl fluoride Related Literature
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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3. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
Additional information on 4-chlorobenzene-1-sulfonyl fluoride
Introduction to 4-chlorobenzenesulfonyl fluoride (CAS No. 349-89-3)
4-chlorobenzenesulfonyl fluoride, identified by the chemical formula C₆H₃ClFO₃S and the CAS number 349-89-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of sulfonamide-based drugs and other therapeutic agents. The presence of both a chloro and a sulfonyl fluoride substituent makes it a versatile building block for medicinal chemists, enabling the construction of complex structures with tailored pharmacological properties.
The structure of 4-chlorobenzenesulfonyl fluoride features a benzene ring substituted with a chlorine atom at the para position relative to the sulfonyl fluoride group. This arrangement imparts unique reactivity, making it an invaluable tool in synthetic organic chemistry. The sulfonyl fluoride moiety is particularly noteworthy, as it can undergo nucleophilic substitution reactions to introduce diverse functional groups, thereby facilitating the creation of novel compounds. This reactivity has been leveraged in numerous synthetic pathways, contributing to advancements in drug discovery and material science.
In recent years, 4-chlorobenzenesulfonyl fluoride has been extensively studied for its applications in medicinal chemistry. One of the most prominent areas of research involves its use as a precursor in the synthesis of sulfonamides, which are a class of compounds known for their broad spectrum of biological activity. Sulfonamides exhibit antimicrobial, anti-inflammatory, and antiviral properties, making them essential in the treatment of various diseases. The ability to efficiently introduce sulfonyl groups into molecular frameworks using 4-chlorobenzenesulfonyl fluoride has streamlined many synthetic routes, enhancing both efficiency and yield.
Moreover, the chemical properties of 4-chlorobenzenesulfonyl fluoride make it a valuable reagent in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing carbon-carbon bonds, which are critical for creating complex organic molecules. The chloro substituent on the benzene ring can be readily displaced by various nucleophiles under controlled conditions, allowing for the introduction of aryl or heteroaryl groups into the molecular scaffold. This capability has been exploited in the development of novel agrochemicals and specialty chemicals.
Recent studies have also highlighted the role of 4-chlorobenzenesulfonyl fluoride in peptide coupling reactions. The sulfonyl fluoride group can react with nucleophiles such as amines to form stable sulfonamides, which are key linkages in peptide synthesis. This application has been particularly useful in solid-phase peptide synthesis (SPPS), where high yields and purity are essential for producing biologically active peptides. The efficiency and reliability of this reaction have made 4-chlorobenzenesulfonyl fluoride a preferred reagent in peptide chemistry.
The synthesis of 4-chlorobenzenesulfonyl fluoride typically involves the reaction of 4-chlorobenzenesulfonyl chloride with fluorinating agents such as potassium fluoride or sodium hydrogen sulfite under controlled conditions. The choice of fluorinating agent and reaction conditions can significantly influence the yield and purity of the final product. Optimization of these parameters is crucial for ensuring that 4-chlorobenzenesulfonyl fluoride is produced with minimal side reactions, thereby maximizing its utility in downstream applications.
In addition to its pharmaceutical applications, 4-chlorobenzenesulfonyl fluoride has found utility in materials science. The ability to functionalize aromatic rings with reactive groups like sulfonyl fluorides has enabled the development of novel polymers and coatings with enhanced properties. These materials often exhibit improved thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding industrial applications.
The future prospects for 4-chlorobenzenesulfonyl fluoride are promising, given its broad utility across multiple domains. Ongoing research aims to further optimize its synthetic pathways and explore new applications in drug discovery and material science. As our understanding of molecular interactions deepens, compounds like 4-chlorobenzenesulfonyl fluoride will continue to play a pivotal role in advancing scientific knowledge and technological innovation.
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